REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[CH2:5]([NH:7][CH2:8][CH3:9])[CH3:6].[C:10]1([C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][O:12]1)=[O:11].O>ClC(Cl)C>[CH2:5]([N:7]([CH2:8][CH3:9])[C:10](=[O:11])[C:19]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:13][OH:12])[CH3:6] |f:0.1.2.3|
|
Name
|
|
Quantity
|
12.67 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained below 25° C. with an ice-bath
|
Type
|
WAIT
|
Details
|
After 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the combined organic phase over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtering through a cotton plug
|
Type
|
CUSTOM
|
Details
|
the volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange residue, which
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel flash chromatography (dichloromethane-methanol, 49:1 to 97:3 to 19:1)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=C(C=CC=C1)CO)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |